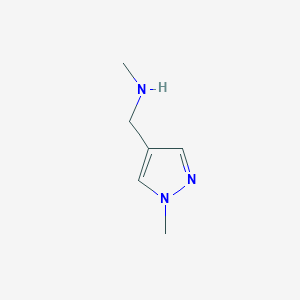

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Descripción general

Descripción

Se distingue de otros azúcares de seis carbonos por la falta de un grupo hidroxilo en el carbono en la posición 6 y su configuración L . La L-fucosa desempeña un papel crucial en varios procesos biológicos, incluidas las reacciones de transfusión sanguínea, la adhesión leucocito-endotelial mediada por selectina y las interacciones huésped-microbio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-fucosa se puede sintetizar a través de varios métodos, incluida la síntesis química, la síntesis enzimática y la fermentación microbiana .

Síntesis química: Esto implica el uso de reactivos químicos para convertir moléculas precursoras en L-fucosa.

Síntesis enzimática: Las enzimas como la L-fucosa isomerasa se pueden utilizar para convertir la L-fuculusa en L-fucosa.

Fermentación microbiana: Ciertos microorganismos pueden producir L-fucosa a través de procesos de fermentación.

Métodos de producción industrial: La producción industrial de L-fucosa normalmente implica la fermentación microbiana, donde se utilizan microorganismos genéticamente modificados para mejorar el rendimiento y la pureza . El caldo de fermentación se somete entonces a un procesamiento posterior, incluida la purificación y la cristalización, para obtener L-fucosa de alta pureza .

Análisis De Reacciones Químicas

La L-fucosa experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Oxidación: La L-fucosa se puede oxidar para producir ácido L-fucónico.

Reducción: La reducción de la L-fucosa puede producir L-fucitol.

Sustitución: La L-fucosa puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación normalmente produce ácidos carboxílicos, mientras que la reducción produce alcoholes .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La L-fucosa ejerce sus efectos a través de varios objetivos moleculares y vías .

Comparación Con Compuestos Similares

La L-fucosa es única entre las hexosas debido a su estructura desoxi y su configuración L . Compuestos similares incluyen D-galactosa, L-ramnosa y D-manosa .

D-galactosa: A diferencia de la L-fucosa, la D-galactosa tiene un grupo hidroxilo en la posición 6 y una configuración D.

Las características estructurales únicas de la L-fucosa confieren funciones biológicas específicas que no son compartidas por estos compuestos similares .

Actividad Biológica

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.34 |

| This compound | HeLa | 0.52 |

These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.

| Compound | COX Inhibition (%) | Model |

|---|---|---|

| This compound | 75% | Carrageenan-induced edema |

The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .

3. Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.

Efficacy Data

In vitro assays have shown that this compound has a notable effect on parasitic organisms:

| Compound | Parasite Model | EC50 (µM) |

|---|---|---|

| This compound | Trypanosoma brucei | 0.064 |

The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .

4. Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.

Key Findings

Research has shown that:

- N-Methyl Substitution : Enhances antiparasitic activity.

| Modification | Activity Change |

|---|---|

| N-Methyl group present | Increased potency |

| N-Methyl group absent | Decreased potency |

This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .

Propiedades

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHGOSZFUSOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340534 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-43-9 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.